2-phenyl-2H-pyrazole-3,4-diamine
Description
Structure
3D Structure
Properties
CAS No. |
85561-52-0 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-phenylpyrazole-3,4-diamine |
InChI |
InChI=1S/C9H10N4/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,10-11H2 |
InChI Key |
NDWSQHPRNWYCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)N)N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 2 Phenyl 2h Pyrazole 3,4 Diamine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a complete structural map can be constructed.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR spectroscopy of 2-phenyl-2H-pyrazole-3,4-diamine would reveal distinct signals corresponding to the different types of protons present in the molecule. The phenyl group protons would typically appear as a complex multiplet in the aromatic region, approximately between δ 7.0 and 8.0 ppm. The chemical shifts of these protons are influenced by their position (ortho, meta, para) relative to the point of attachment to the pyrazole (B372694) ring.
The proton on the pyrazole ring (C5-H) is expected to resonate as a singlet in a distinct region of the spectrum. The protons of the two amino groups (-NH₂) at positions 3 and 4 would also give rise to signals. Their chemical shifts can vary depending on the solvent and concentration, and they may appear as broad singlets. The integration of these signals would confirm the number of protons in each environment.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The spectrum would show signals for the five carbons of the phenyl ring and the three carbons of the pyrazole ring.
The carbon atoms of the phenyl ring would resonate in the typical aromatic region (approximately δ 110-140 ppm). The carbon atom attached to the nitrogen of the pyrazole ring (ipso-carbon) would have a specific chemical shift. The three carbon atoms of the pyrazole ring (C3, C4, and C5) would also exhibit characteristic signals, with the carbons bearing the amino groups (C3 and C4) being significantly influenced by the nitrogen atoms.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping
To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the phenyl ring, helping to assign the ortho, meta, and para positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each peak in the 2D spectrum links a specific proton signal to its attached carbon signal, providing a direct map of the C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. For instance, HMBC would show a correlation between the C5-H proton of the pyrazole ring and the C3 and C4 carbons, as well as the ipso-carbon of the phenyl ring. It would also reveal correlations between the phenyl protons and the pyrazole carbons, confirming the attachment of the phenyl group to the nitrogen atom of the pyrazole ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display several characteristic absorption bands. The N-H stretching vibrations of the two primary amine groups are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would be observed around 3000-3100 cm⁻¹.
The C=N and C=C stretching vibrations within the pyrazole and phenyl rings would give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations would likely appear in the 1250-1350 cm⁻¹ range. The N-H bending vibrations of the amino groups typically occur around 1600 cm⁻¹. Characteristic out-of-plane bending vibrations for the substituted phenyl ring would also be present in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to its exact mass.
The fragmentation of pyrazole rings is well-documented and typically follows predictable pathways. For this compound, the initial fragmentation is likely to involve the loss of stable neutral molecules. Key fragmentation patterns observed in similar phenyl-substituted pyrazoles include the expulsion of a nitrogen molecule (N₂) or the loss of HCN.
Studies on related substituted pyrazoles have shown that the fragmentation can be complex. For instance, the fragmentation of some N-methyl pyrazole isomers involves the loss of the pyrazole methyl group, followed by rearrangement of the pyrazole ring to form a cyclopropenyl ring after losing two nitrogen atoms. nih.gov In phenyl-substituted pyrazoles, a common fragmentation process involves the loss of N₂H, which can sometimes be more intense than the loss of N₂. The presence of the phenyl ring often leads to fragments such as the phenyl cation (m/z 77). The amino groups in this compound can also influence the fragmentation, potentially through the loss of NH₂ or related radicals.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Description |
| [C₁₀H₁₂N₄]⁺ | 188.11 | Molecular Ion (M⁺) |
| [C₁₀H₁₁N₄]⁺ | 187.10 | Loss of a hydrogen atom [M-H]⁺ |
| [C₉H₉N₃]⁺ | 159.08 | Loss of HCN from [M-H]⁺ |
| [C₁₀H₁₂N₂]⁺ | 160.10 | Loss of N₂ |
| [C₆H₅]⁺ | 77.04 | Phenyl cation |
Note: The m/z values are predicted based on the molecular formula and common fragmentation patterns of related pyrazoles.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
The electronic absorption spectrum of this compound, determined by UV-Vis spectroscopy, is characterized by its conjugated system, which includes the phenyl ring, the pyrazole ring, and the two amino substituents. This extended conjugation results in absorption bands in the UV region.
The spectrum is expected to exhibit strong absorption bands corresponding to π→π* transitions associated with the aromatic phenyl and pyrazole rings. researchgate.net These high-energy transitions are typical for conjugated systems. Additionally, the presence of amino groups with lone pairs of electrons on the nitrogen atoms gives rise to n→π* transitions. These transitions are generally of lower intensity and occur at longer wavelengths compared to the π→π* transitions. nih.govnih.gov
In similar aromatic diamine systems, absorption maxima are often observed in the range of 290–320 nm. researchgate.net For aminopyrazole derivatives, UV absorption wavelengths have been reported to range from 266 to 309 nm. nih.gov The solvent can influence the position and intensity of these absorption bands due to solvatochromic effects, particularly for the n→π* transitions. The combination of the phenyl group and the two amino groups on the pyrazole ring likely results in a complex spectrum with multiple overlapping bands.
Table 2: Expected UV-Vis Spectroscopic Data for this compound
| Type of Transition | Expected λmax Range (nm) | Chromophore |
| π→π | 250-300 | Phenyl ring, Pyrazole ring |
| n→π | 300-350 | Amino groups (-NH₂) |
Note: The expected wavelength ranges are based on data from structurally analogous aromatic and heterocyclic amines.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including its regiochemistry, conformation, and intermolecular interactions.
Regiochemistry and Tautomerism Elucidation
For many pyrazole compounds, tautomerism is a key consideration. researchgate.net However, in this compound, the presence of the phenyl group on the N2 nitrogen atom of the pyrazole ring fixes the regiochemistry and prevents annular tautomerism. This means the compound exists exclusively as the 2-phenyl isomer, and not as a mixture of tautomers where the proton on the nitrogen could shift. Studies on 3(5)-phenylpyrazoles have consistently shown that the tautomer with the substituent at position 3 is generally more stable, both in solution and in the solid state. mdpi.com
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state packing of this compound is expected to be dominated by intermolecular hydrogen bonds. The two amino groups at positions 3 and 4 are potent hydrogen bond donors, while the pyrazole ring nitrogen (N1) and the amino nitrogens can act as hydrogen bond acceptors. This functionality allows for the formation of extensive hydrogen-bonding networks, such as N—H···N interactions, which link adjacent molecules into chains, layers, or more complex three-dimensional structures. researchgate.netnih.gov
In the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole, N—H···N hydrogen bonds connect adjacent pyrazole rings and amino groups. researchgate.net Similar interactions are highly probable for this compound. Furthermore, π-π stacking interactions between the aromatic phenyl and pyrazole rings of adjacent molecules are also likely to contribute to the stability of the crystal lattice. These interactions typically occur in a parallel-displaced or T-shaped arrangement.
Table 3: Predicted X-ray Crystallographic Parameters for this compound
| Parameter | Predicted Feature | Rationale/Comparison |
| Tautomerism | Fixed 2-phenyl isomer | N2-substitution prevents annular tautomerism |
| Dihedral Angle (Phenyl-Pyrazole) | 30-60° | Balance between conjugation and steric effects |
| Primary Intermolecular Interaction | N-H···N Hydrogen Bonds | Presence of two -NH₂ donor groups and N acceptors |
| Secondary Intermolecular Interaction | π-π Stacking | Aromatic nature of both phenyl and pyrazole rings |
Note: These predictions are based on the analysis of crystal structures of similar pyrazole derivatives.
Theoretical and Computational Investigations of 2 Phenyl 2h Pyrazole 3,4 Diamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of molecular systems. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energy of electrons within the molecule.
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. jcsp.org.pk A common approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G(d,p) or 6-311++G**, to perform geometry optimization. jcsp.org.pknih.gov This process computationally determines the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
For 2-phenyl-2H-pyrazole-3,4-diamine, optimization would reveal a structure where the pyrazole (B372694) ring is nearly planar. The phenyl ring would be twisted at a certain dihedral angle relative to the pyrazole ring to minimize steric hindrance. The amino groups at positions C3 and C4 would also adopt specific conformations. The resulting optimized geometry is critical for all subsequent computational analyses.
Table 1: Predicted Optimized Geometric Parameters for this compound (Representative Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-N(amino) | ~1.37 Å |
| C4-N(amino) | ~1.39 Å | |
| N1-N2 | ~1.35 Å | |
| N2-C(phenyl) | ~1.43 Å | |
| Bond Angle | C4-C3-N(amino) | ~125° |
| C3-C4-N(amino) | ~128° | |
| N1-N2-C(phenyl) | ~119° | |
| Dihedral Angle | C5-N1-N2-C(phenyl) | ~150° |
Note: These values are representative and based on typical parameters for similar structures found in computational studies of other pyrazole derivatives.
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (E_HOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov
From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electronegativity (χ) can be calculated. nih.gov
Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2
Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino groups, while the LUMO may be distributed across the phenyl and pyrazole rings.
Table 2: Predicted FMO Energies and Reactivity Descriptors (Representative Data)
| Parameter | Predicted Value (eV) |
| E_HOMO | -5.65 |
| E_LUMO | -0.15 |
| Energy Gap (ΔE) | 5.50 |
| Electronegativity (χ) | 2.90 |
| Chemical Hardness (η) | 2.75 |
Note: Values are hypothetical, based on typical results from DFT/B3LYP calculations for substituted pyrazoles. nih.gov
DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure validation when compared with experimental results.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, key predicted vibrations would include N-H stretching from the amino groups, C-H stretching from the aromatic rings, C=N and C=C stretching within the pyrazole ring, and phenyl ring modes.
Table 3: Predicted Key IR Vibrational Frequencies (Representative Data)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3450 |
| N-H Stretch (symmetric) | ~3360 |
| Aromatic C-H Stretch | ~3100-3000 |
| C=N / C=C Ring Stretch | ~1600-1450 |
| N-H Bend | ~1620 |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). researchgate.net Predictions for this compound would show distinct signals for the protons and carbons of the phenyl group, the pyrazole ring, and the amino groups.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Representative Data)
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H | C5-H | ~7.5 |
| Phenyl-H (ortho, meta, para) | ~7.2-7.6 | |
| NH₂ | ~4.5-5.5 (broad) | |
| ¹³C | C3 | ~148 |
| C4 | ~125 | |
| C5 | ~135 | |
| Phenyl-C (ipso) | ~140 | |
| Phenyl-C | ~120-130 |
Note: Chemical shifts are relative to a standard (e.g., TMS) and are sensitive to solvent effects, which can also be modeled computationally. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemical calculations provide information on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and stability in a simulated environment (e.g., in a solvent box). nih.gov
For this compound, an MD simulation would typically be run for a duration of nanoseconds. nih.gov The simulation would reveal the rotational freedom of the phenyl group relative to the pyrazole ring and the conformational behavior of the two amino groups. Analysis of the simulation trajectory, particularly through Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) plots, can quantify the stability of the molecule's backbone and the flexibility of its constituent parts. nih.gov A stable RMSD plot over time would indicate that the molecule has reached equilibrium and is not undergoing major conformational changes. nih.gov
Exploration of Tautomeric Equilibria and Isomeric Forms
Tautomerism is a key feature of many heterocyclic compounds, including pyrazoles. mdpi.com In this compound, the nitrogen at position 2 is substituted with a phenyl group, which prevents the common N1-H/N2-H tautomerism seen in unsubstituted pyrazoles.
However, the presence of two amino groups allows for the possibility of amine-imine tautomerism. Prototropic shifts could lead to isomeric forms where one of the exocyclic amino groups becomes an imino group, with the corresponding proton moving to a ring nitrogen or the other exocyclic nitrogen. Computational methods can be used to calculate the relative energies of these different tautomers and the energy barriers for their interconversion. nih.govbit.edu.cn Such studies on related diaminopyrazoles and other nitrogen heterocycles show that the diamino form is typically the most stable, but the relative energies can be influenced by substitution and solvent effects. mdpi.comnih.gov
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and calculate activation energies. researchgate.net
For this compound, several reactions could be studied computationally:
Electrophilic Aromatic Substitution: The effect of the pyrazolediamino substituent on the reactivity of the phenyl ring towards electrophiles can be modeled. Calculations of the transition states for ortho-, meta-, and para-substitution would predict the regioselectivity of the reaction.
Coordination Chemistry: The diamine can act as a bidentate ligand, coordinating with metal ions. DFT can be used to model the structure of the resulting metal complexes and study the thermodynamics of complex formation.
Oxidation: The susceptibility of the amino groups to oxidation could be investigated by modeling the reaction pathways with various oxidizing agents.
By calculating the energy profile of a proposed reaction, computational studies can provide a detailed, step-by-step understanding of the mechanism, guiding synthetic efforts and explaining experimental observations. researchgate.net
Chemical Reactivity and Derivatization Strategies for 2 Phenyl 2h Pyrazole 3,4 Diamine
Reactions Involving the Pyrazole (B372694) Ring System
The reactivity of the pyrazole ring itself is influenced by its aromatic character and the presence of both electron-donating amino groups and the N-phenyl substituent.
Nucleophilic aromatic substitution on the pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. encyclopedia.pub Such reactions typically require harsh conditions and the presence of strong electron-withdrawing groups on the ring, which are absent in this diamine-substituted compound. encyclopedia.pub
The pyrazole core is known to be highly resistant to both oxidation and reduction under many conditions. globalresearchonline.net However, it can be reduced catalytically to form pyrazolines and subsequently pyrazolidines. globalresearchonline.netcsic.es The presence of the two amino groups on the 2-phenyl-2H-pyrazole-3,4-diamine ring may increase its susceptibility to oxidative processes compared to simple pyrazoles, although specific pathways for this compound are not extensively documented.
Functionalization at the Amino and Phenyl Moieties
The exocyclic amino and phenyl groups are the most common sites for derivatization, allowing for the synthesis of a vast array of new molecules.
The primary amino groups at the C3 and C4 positions are highly nucleophilic and represent the primary centers of reactivity for derivatization.
Schiff Base Formation: One of the most fundamental reactions of the diamine is condensation with aldehydes and ketones to form Schiff bases (imines). This reaction proceeds readily, often catalyzed by a small amount of acid, and can involve one or both amino groups. ekb.egchemrxiv.org The formation of these azomethine linkages is a cornerstone for creating complex ligands for coordination chemistry and building blocks for further synthesis. scielo.org.zayavuzlab.com
Acylation: The amino groups can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This leads to the formation of stable amide derivatives. For instance, coupling with amino acids can produce pyrazole-peptide hybrids. chim.it
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This derivatization is significant in medicinal chemistry for modifying the physicochemical properties of the parent molecule.
| Reaction Type | Reagent Example | Functional Group Formed |
| Schiff Base Formation | Aromatic Aldehyde (e.g., Benzaldehyde) | Imine (Azomethine) |
| Acylation | Acetyl Chloride | Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide |
| Carbamate Formation | Curtius Rearrangement of an acyl azide | Carbamate |
This table illustrates common derivatization reactions at the amino groups of this compound.
The N-phenyl group can undergo electrophilic aromatic substitution. The pyrazolyl moiety attached to the phenyl ring acts as a substituent that directs incoming electrophiles. As a heterocyclic group, its directing effect is typically ortho- and para-directing. wikipedia.org Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring would be expected to yield mixtures of ortho- and para-substituted products. The specific reaction conditions can be tuned to favor one isomer over the other.
Cycloaddition Reactions and Formation of Fused Heterocyclic Systems
The vicinal arrangement of the 3,4-diamine groups makes this compound an ideal precursor for the synthesis of fused heterocyclic systems through condensation and cycloaddition reactions. This strategy allows for the construction of novel polycyclic scaffolds.
By reacting the diamine with 1,2-dicarbonyl compounds or their equivalents, a new six-membered ring can be fused onto the pyrazole core. A prominent example is the reaction with α-dicarbonyl compounds like glyoxal (B1671930) or biacetyl to form pyrazolo[3,4-b]pyrazines. researchgate.net This reaction is a powerful method for creating extended aromatic systems with unique electronic and photophysical properties.
Similarly, reaction with 1,3-dielectrophiles can lead to the formation of seven-membered fused rings. The versatility of the diamine moiety allows for a wide range of annulation strategies, leading to diverse and complex heterocyclic structures. researchgate.netmdpi.com
| Reactant | Resulting Fused System |
| α-Diketone (e.g., Benzil) | Pyrazolo[3,4-b]pyrazine |
| β-Ketoester (e.g., Ethyl Acetoacetate) | Pyrazolo[3,4-d]pyrimidine derivative |
| Malononitrile | Pyrazolo[3,4-b]pyridine derivative |
This table showcases the utility of this compound in synthesizing fused heterocyclic systems.
Pyrazolo[x,y-z]pyridines Synthesis
The construction of a pyridine (B92270) ring fused to the pyrazole core, resulting in pyrazolo[3,4-b]pyridines, is a common derivatization strategy for aminopyrazoles. A primary method for this transformation is the Friedländer annulation and related condensations involving 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.commdpi.com
The reaction of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, in a suitable solvent like glacial acetic acid, is expected to yield the corresponding 1-phenyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. The mechanism involves the initial condensation of one of the amino groups with a carbonyl group of the dicarbonyl compound, followed by an intramolecular cyclization of the second amino group onto the remaining carbonyl, and subsequent dehydration to form the aromatic pyridine ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the relative reactivity of the two carbonyl groups. mdpi.com
| Reagent | Product | Reaction Conditions |
| Acetylacetone | 1-Phenyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | Glacial Acetic Acid, Reflux |
| Ethyl Acetoacetate (B1235776) | 4-Methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-6-one | Varies |
| Diethyl Malonate | 1-Phenyl-4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine | Basic conditions |
Pyrazolo[x,y-z]pyrimidines Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines from this compound leverages the ortho-diamine unit for the construction of the fused pyrimidine (B1678525) ring. This can be achieved through condensation with various reagents that provide the single carbon atom required to complete the six-membered ring.
A well-established method involves the reaction of the diamine with formic acid or formamide, which serves as both the reagent and solvent, typically at elevated temperatures. This reaction leads to the formation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. Similarly, reaction with urea (B33335) or thiourea (B124793) can be employed to introduce an amino group at the 4-position of the resulting pyrazolopyrimidine. The cyclization with β-ketoesters represents another versatile route to substituted pyrazolo[3,4-d]pyrimidines. researchgate.net
| Reagent | Product | Reaction Conditions |
| Formic Acid | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine | Reflux |
| Urea | 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Fusion/High-boiling solvent |
| Ethyl Cyanoacetate | 4-Amino-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidine | Basic conditions |
Pyrazolo[x,y-z]pyrazines Synthesis
The formation of a pyrazine (B50134) ring fused to the pyrazole core, yielding pyrazolo[3,4-b]pyrazines, is a direct consequence of the ortho-diamine functionality of this compound. This is typically accomplished through a cyclocondensation reaction with a 1,2-dicarbonyl compound.
The reaction of this compound with a 1,2-dicarbonyl compound, such as glyoxal or diacetyl (2,3-butanedione), in a suitable solvent like ethanol (B145695) or acetic acid, leads to the formation of the corresponding 1-phenyl-1H-pyrazolo[3,4-b]pyrazine. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to afford the final fused heterocyclic system. researchgate.net
| Reagent | Product | Reaction Conditions |
| Glyoxal | 1-Phenyl-1H-pyrazolo[3,4-b]pyrazine | Ethanol, Reflux |
| Diacetyl (2,3-Butanedione) | 5,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine | Acetic Acid, Reflux |
| Benzil | 5,6-Diphenyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine | Acetic Acid, Reflux |
Other Fused Systems (e.g., Pyrazolotriazines)
Beyond the synthesis of six-membered rings containing only carbon and nitrogen, the ortho-diamine moiety of this compound is a valuable precursor for the construction of fused systems with three nitrogen atoms in the newly formed ring, such as pyrazolotriazines.
Specifically, the synthesis of pyrazolo[3,4-d] mdpi.comnih.govbeilstein-journals.orgtriazines can be achieved by the diazotization of this compound. beilstein-journals.org This reaction is typically carried out by treating the diamine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) and a mineral acid (e.g., hydrochloric acid) at low temperatures. The reaction proceeds through the formation of a diazonium salt at one of the amino groups, which then undergoes intramolecular cyclization by attacking the adjacent amino group to form the fused 1,2,3-triazine (B1214393) ring. This method provides a direct route to the 1-phenyl-1H-pyrazolo[3,4-d] mdpi.comnih.govbeilstein-journals.orgtriazine scaffold.
| Reagent | Product | Reaction Conditions |
| Sodium Nitrite, HCl | 1-Phenyl-1H-pyrazolo[3,4-d] mdpi.comnih.govbeilstein-journals.orgtriazine | 0-5 °C |
Mechanistic Insights into Biological Activities of 2 Phenyl 2h Pyrazole 3,4 Diamine Derivatives
Enzyme Inhibition Studies
The core pyrazole (B372694) structure serves as a privileged scaffold for designing inhibitors that can target the active sites of numerous enzymes. By modifying the substituents on the phenyl and pyrazole rings, researchers have been able to fine-tune the potency and selectivity of these derivatives against several key enzyme families.
Kinase Inhibition Mechanisms (e.g., Protein Kinases, Cyclin-Dependent Kinases (CDK2/cyclin A2), Ribosomal S6 Kinase 2 (RSK2), Aurora A Kinase, Casein Kinase 1 Delta (CK1δ))
Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole derivatives have shown significant promise as kinase inhibitors. rcsb.orgnih.gov
Cyclin-Dependent Kinases (CDK2/cyclin A2): Overexpression of Cyclin-Dependent Kinase 2 (CDK2) is common in numerous cancers, where it plays a vital role in cell cycle progression from the G1 to the S phase. tandfonline.com Several novel pyrazole derivatives have been developed as potent inhibitors of the CDK2/cyclin A2 enzyme complex. tandfonline.comresearchgate.net Molecular docking studies reveal that these compounds effectively occupy the ATP-binding pocket of CDK2. tandfonline.com For instance, a phenylamino (B1219803) group at position 3 of the pyrazole ring can act as a hydrogen bond donor, while a nitrile group at position 4 can serve as a hydrogen bond acceptor, enhancing binding affinity. tandfonline.com This inhibition of CDK2 leads to cell cycle arrest and the induction of apoptosis in cancer cells. researchgate.netresearchgate.net One study identified a series of pyrazole derivatives with IC₅₀ values against CDK2/cyclin A2 in the low micromolar to nanomolar range. tandfonline.com
Ribosomal S6 Kinase 2 (RSK2): The p90 ribosomal S6 kinase (RSK) family is implicated in multiple functions within tumor cells. globalresearchonline.net A bis-phenol pyrazole derivative was identified through high-throughput screening as a potent inhibitor of the N-terminal kinase of RSK2. globalresearchonline.net Structure-based drug design has led to the optimization of these pyrazole-based compounds, improving both their potency and selectivity. globalresearchonline.net These inhibitors function by binding to the N-terminal kinase domain (NTKD) of RSK2. globalresearchonline.netmdpi.com One particularly selective diphenyl pyrazole derivative demonstrated an IC₅₀ value of 0.02 µM against RSK2. globalresearchonline.net
Casein Kinase 1 Delta (CK1δ): CK1δ is a serine/threonine kinase involved in processes like the cell cycle, DNA repair, and apoptosis; its overexpression is linked to cancer and neurodegenerative diseases. Pyrazole-containing acyl moieties on a benzimidazol-2-amino scaffold have yielded potent ATP-competitive inhibitors of CK1δ. A derivative featuring a (1H-pyrazol-3-yl)-acetyl moiety and a 5-cyano substituent on the benzimidazole (B57391) ring exhibited nanomolar potency, with an IC₅₀ of 98.6 nM. Another study on N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives led to the discovery of a lead compound that inhibits CK1 with an IC₅₀ value of 78 nM.
| Kinase Target | Derivative Series / Compound | IC₅₀ | Reference(s) |
| CDK2/cyclin A2 | Pyrazole derivative (Compound 9) | 0.96 µM | tandfonline.com |
| CDK2/cyclin A2 | Pyrazole derivative (Compound 7d) | 1.47 µM | tandfonline.com |
| CDK2/cyclin A2 | Pyrazole derivative (Compound 4) | 3.82 µM | tandfonline.com |
| CDK2 | Pyrazole derivative (Compound 6b) | 0.458 µM | researchgate.net |
| RSK2 | Diphenyl pyrazole 18 | 0.02 µM | globalresearchonline.net |
| RSK2 | SL0101 | ~0.4 µM | mdpi.com |
| CK1δ | Benzimidazole derivative (Compound 23) | 98.6 nM | |
| CK1 | Pyrazolo[3,4-d]pyrimidine derivative | 78 nM |
Cyclooxygenase (COX) Inhibition Mechanisms
Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, are key players in inflammation and are responsible for the production of inflammatory prostaglandins. Pyrazole derivatives form the core scaffold of selective COX-2 inhibitors like Celecoxib. Numerous studies have developed novel pyrazole derivatives that exhibit potent and selective COX-2 inhibition. Molecular docking studies show these compounds adopt a similar conformation to the highly selective COX-2 inhibitor SC-558 within the enzyme's active site. The selectivity for COX-2 over COX-1 is a critical feature, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs. The inhibitory activity of these compounds correlates with a reduction in the production of prostaglandin (B15479496) E2 (PGE2).
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) | Reference(s) |
| 2a | 1000 | 19.87 | 50.33 | |
| 3b | 875.9 | 39.43 | 22.21 | |
| 5b | 676.5 | 38.73 | 17.47 | |
| 5f | 14.25 µM | 1.50 µM | 9.56 | |
| 6f | 9.56 µM | 1.15 µM | 8.31 |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are significant targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. Pyrazoline derivatives, a reduced form of pyrazoles, have been identified as potent and selective inhibitors of both MAO isoforms. The substitution pattern on the pyrazole ring is crucial for determining selectivity. For instance, substitutions at the 3rd and 5th positions with aryl groups tend to favor MAO-B inhibition, while the nature of the group at the N1 position can shift selectivity toward MAO-A. Halogenated pyrazoline derivatives, in particular, show potent and selective MAO-B inhibitory activity. Kinetic studies have shown that some of these derivatives act as competitive and reversible inhibitors.
| Compound | MAO-A Kᵢ (nM) | MAO-B Kᵢ (nM) | Selectivity Index (SI) for MAO-A | Reference(s) |
| (-)-6 | 2 | 330,000 | 165,000 | |
| (+)-6 | 6 | 1,000,000 | 166,666 | |
| (-)-11 | 4 | 320,000 | 80,000 | |
| (+)-11 | 7 | 270,000 | 38,571 | |
| S5 (MAO-B IC₅₀) | 3.857 µM | 0.203 µM | 19.04 (for MAO-B) |
Inhibition of Bacterial DNA Gyrase and Topoisomerase II
Bacterial DNA gyrase and topoisomerase II are essential enzymes for bacterial survival, as they control DNA topology during replication. Their absence in human cells makes them excellent targets for antibacterial agents. Series of pyrazole analogs have been discovered that exhibit good antibacterial activity against both Gram-positive and Gram-negative organisms by inhibiting these type II bacterial topoisomerases. For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been shown to strongly inhibit S. aureus and B. subtilis DNA gyrase, with a good correlation observed between their enzyme inhibitory activity (IC₅₀) and their minimum inhibitory concentrations (MICs) against the bacteria. Pyrazole derivatives have also been investigated as inhibitors of human topoisomerase II, a validated target in cancer chemotherapy. Certain pyrazolo[4,3-f]quinoline derivatives have demonstrated an ability to inhibit human topoisomerase IIα activity at levels comparable to the established drug etoposide.
| Enzyme / Organism | Derivative Series / Compound | IC₅₀ / MIC | Reference(s) |
| S. aureus DNA gyrase | Compound 3k | 0.15 µg/mL | |
| B. subtilis DNA gyrase | Compound 3k | 0.25 µg/mL | |
| E. coli DNA gyrase B | Compound 9 | 9.80 µM | |
| Human Topoisomerase IIα | Compound 2E | Equivalent to Etoposide at 100 µM |
Prokaryotic Arylamine N-Acetyltransferase Enzyme Inhibition
Arylamine N-acetyltransferases (NATs) are enzymes found in both prokaryotes and eukaryotes. In mycobacteria, including Mycobacterium tuberculosis, NAT is considered essential for intracellular survival and represents a novel therapeutic target. Research has identified 3,5-diaryl-1H-pyrazoles as specific inhibitors of prokaryotic NAT. One derivative, 4-methoxy-2-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol, was found to have good activity against M. tuberculosis, inhibiting its growth with a Minimum Inhibitory Concentration (MIC) of less than 10 µg/mL, which is attributed to the inhibition of the NAT enzyme.
Molecular Mechanisms of Antiproliferative and Cytotoxic Effects
The antiproliferative and cytotoxic activities of 2-phenyl-2H-pyrazole-3,4-diamine derivatives are the result of multiple, often interconnected, molecular mechanisms. A primary mechanism, as discussed above, is the inhibition of protein kinases like CDK2 that are critical for cell cycle progression. researchgate.netresearchgate.net
Inhibition of CDK2 by pyrazole derivatives has been shown to induce significant cell cycle arrest, primarily at the G1 phase, preventing cells from entering the DNA synthesis (S) phase. researchgate.net Beyond cell cycle arrest, these compounds are potent inducers of apoptosis (programmed cell death). researchgate.net One highly active pyrazolo[4,3-c]pyridine derivative was shown to induce the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activate caspase 9, an initiator enzyme in the apoptotic cascade. The same compound also reduced the expression of proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication and repair, further contributing to its antiproliferative effects.
Other pyrazole derivatives exert their cytotoxic effects through the disruption of microtubules and mitotic spindle formation, interfering with cell division. Some compounds also demonstrate the ability to inhibit signaling pathways crucial for cancer cell survival and proliferation by reducing the phosphorylation of kinases such as Akt, STAT3, p38, and CREB. Furthermore, certain pyrazole derivatives have been found to inhibit superoxide (B77818) anion production and lipid peroxidation, suggesting that a reduction in oxidative stress may also be part of their complex biological profile. This multi-targeted action, combining cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways, makes pyrazole derivatives a highly promising scaffold for the development of new anticancer agents. nih.gov
| Compound / Derivative | Cancer Cell Line | GI₅₀ / IC₅₀ | Observed Molecular Mechanism | Reference(s) |
| Compound 4 | HCT-116 (Colon) | 3.81 µM (GI₅₀) | G1 phase cell cycle arrest, apoptosis induction, CDK2 inhibition | researchgate.net |
| Compound 9 | HCT-116 (Colon) | - | CDK2 inhibition | researchgate.net |
| Compound 6b | HepG2 (Liver) | 2.52 µM | Total apoptosis induction (42.9%), S phase arrest, VEGFR2/CDK-2 inhibition | researchgate.net |
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | K562, MV4-11, MCF-7 | Low micromolar (GI₅₀) | PARP-1 cleavage, Caspase 9 activation, PCNA expression reduction | |
| Thieno[2,3-c]pyrazole (Tpz-1) | 17 human cancer cell lines | 0.19 µM to 2.99 µM | Cell cycle interference, reduced phosphorylation of p38/CREB/Akt/STAT3, microtubule disruption | |
| Compound 4g | Various solid tumor and leukemia lines | - | Strong inhibition of proliferation, antioxidant effects |
Cellular Apoptosis Induction Pathways
The ability of pyrazole derivatives to induce apoptosis is a key mechanism behind their therapeutic potential, particularly in oncology. Research indicates that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
A significant pathway involves the generation of Reactive Oxygen Species (ROS). nih.govnih.govresearchgate.net An excess of ROS within a cell creates oxidative stress, a condition that can damage cellular components and initiate the apoptotic cascade. For instance, studies on a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives demonstrated that the most active compounds induced a dose- and time-dependent toxicity in MDA-MB-468 triple-negative breast cancer cells. nih.gov The lead compound in this study, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (compound 3f), was found to provoke apoptosis accompanied by elevated ROS levels and increased activity of caspase-3. nih.govnih.govresearchgate.net
Caspases are a family of proteases that are crucial executors of apoptosis. The activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) is a hallmark of apoptotic cell death. Investigations into novel condensed pyrazoles, such as 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline (tospyrquin) and 5-chloro-3-(p-toluenesulfonyl)indazole (tosind), revealed their ability to enhance the cleavage of caspase-8, caspase-9, and Poly(ADP-ribose) polymerase-1 (PARP-1) in HT29 colon cancer cells. researchgate.net The activation of caspase-9 points to the involvement of the intrinsic pathway, while the activation of caspase-8 suggests the extrinsic pathway is also engaged. researchgate.net
This is further supported by the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic pathway. Studies have shown that treatment with pyrazole derivatives can lead to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2, tipping the cellular balance in favor of apoptosis. researchgate.net
Table 1: Apoptotic Activity of Selected Pyrazole Derivatives in HT29 Colon Cancer Cells
| Compound | Concentration | Effect | Observed Pathway Markers |
|---|---|---|---|
| Tosind | 90 µM | 23.7% apoptotic death | Increased Bax, Decreased Bcl-2, Caspase-8, Caspase-9, and PARP-1 cleavage |
| Tospyrquin | Not specified | 14.9% apoptotic death | Increased Bax, Decreased Bcl-2, Caspase-8, Caspase-9, and PARP-1 cleavage |
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, this compound derivatives can exert their antiproliferative effects by causing cell cycle arrest, which prevents cancer cells from replicating. These compounds have been shown to halt the cell cycle at various phases, including G1, S, and G2/M.
The mechanism often involves the inhibition of Cyclin-Dependent Kinases (CDKs), which are key enzymes that regulate the progression through the cell cycle. For example, a series of novel pyrazole derivatives were identified as potent inhibitors of CDK2. nih.govrsc.org The most promising compounds, such as compound 4 in one study, induced significant cell cycle arrest at the G1 phase in HCT-116 cell lines. nih.gov
Other pyrazole-based compounds have demonstrated the ability to arrest the cell cycle at different checkpoints. A study on pyrazolo[3,4-b]pyridines found that compound 9a caused cell cycle arrest at the S phase in Hela cells, while compound 14g led to arrest at the G2/M phase in MCF7 breast cancer cells. mdpi.com These effects were linked to the inhibition of both CDK2 and CDK9. mdpi.com Similarly, another study reported that a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative, compound 10e, inhibited cell proliferation by inducing cell cycle arrest in the G2 phase. nih.gov The arrest in the S phase was also observed in MDA-MB-468 cells upon treatment with the pyrazole derivative 3f. nih.govresearchgate.net
Table 2: Cell Cycle Arrest Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Cell Cycle Arrest Phase | Target Kinase(s) |
|---|---|---|---|---|
| 9a | Hela | 2.59 | S Phase | CDK2/CDK9 |
| 14g | MCF7 | 4.66 | G2/M Phase | CDK2/CDK9 |
| 14g | HCT-116 | 1.98 | S Phase | CDK2/CDK9 |
Receptor Interaction and Modulation (e.g., Toll-like Receptor 7 (TLR7) Modulation)
The interaction of small molecules with specific cellular receptors is a fundamental mechanism of drug action. Toll-like receptors (TLRs) are a class of proteins that play a critical role in the innate immune system. nih.gov They are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). nih.gov
The endosomal TLRs, specifically TLR7, TLR8, and TLR9, are evolutionarily related and recognize oligonucleotide-based structures. nih.gov Aberrant activation of TLR7 and TLR8 by self-RNA has been implicated in autoimmune disorders, making them attractive targets for therapeutic inhibition. nih.gov
While the broader pyrazole class is known for diverse biological activities, specific data on the direct interaction and modulation of TLR7 by this compound itself is not extensively detailed in the current literature. However, research into other heterocyclic scaffolds provides a strong rationale for exploring pyrazoles as TLR modulators. For instance, optimization of a 2-phenylindole (B188600) series of compounds led to potent inhibitors of TLR7 and TLR9. nih.gov Subsequent work identified 2-pyridinylindole-based molecules as potent dual antagonists of TLR7 and TLR8. nih.gov These studies demonstrate that relatively small heterocyclic molecules can effectively and selectively modulate the function of endosomal TLRs. Given the structural similarities and the established versatility of the pyrazole nucleus, investigating the potential for this compound derivatives to act as TLR7 modulators is a logical and promising area for future research.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Development
Correlation Between Structural Modifications and Biological Potency/Selectivity
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, SAR studies have provided detailed insights into the features required for potency and selectivity.
Key findings from various SAR studies on pyrazole derivatives include:
Substitution on the Pyrazole Ring: The position and nature of substituents on the pyrazole core are critical. For pyrazole-based inhibitors of the metalloprotease meprin α, a 3,5-diphenylpyrazole (B73989) served as a potent starting point. nih.gov Introducing acidic groups, such as carboxyphenyl moieties, at this position could modulate activity and selectivity between meprin α and meprin β. nih.gov A general SAR analysis for antioxidant pyrazoles suggests that the R1 position should be a smaller alkyl or substituted phenyl ring, the R4 position benefits from cyano or aromatic amine groups, and the R5 position shows increased activity with methyl, amine, or hydroxyl groups. researchgate.net
Substitution on the Phenyl Ring: Modifications to the N-phenyl ring also significantly impact activity. In the development of anti-HIV phenylpyrazole derivatives, it was found that creating a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group led to a six-fold increase in potency compared to the lead compound. nih.gov
Nature of Linking Groups: The type of chemical linker used can be pivotal. In one series of anti-HIV agents, replacing a diazenyl group with an aminomethylene group was a key optimization step. nih.gov
Acylhydrazone and Amide Derivatives: Studies on 5-aminopyrazole acylhydrazones and amides revealed that an anilino substituent on the pyrazole scaffold, along with modifications to other parts of the molecule, significantly influenced antiproliferative and antioxidant activities. researchgate.net
Table 3: General SAR for Antioxidant Activity of Pyrazole Derivatives
| Position on Pyrazole Ring | Favorable Substituents for Activity | Unfavorable Substituents for Activity |
|---|---|---|
| R1 | Smaller alkyl, mono- or di-substituted phenyl ring | Larger phenyl group with sulfone substitution |
| R2 | Unsubstituted | - |
| R3 | Unsubstituted or phenyl group | - |
| R4 | Cyano, aromatic/heteroaromatic amines, methyl group | Sulfone group attached to phenyl/naphthyl |
| R5 | Methyl, amine, or hydroxyl group | - |
Based on the general parent structure of a pyrazole molecule as an antioxidant. researchgate.net
Rational Design Strategies for Lead Optimization
Rational design harnesses the insights from SAR and molecular modeling to guide the synthesis of new compounds with improved properties. This approach moves beyond trial-and-error, employing logical strategies to optimize lead compounds.
One powerful strategy is molecular hybridization , which involves combining two or more distinct pharmacophoric fragments into a single new molecule. nih.gov The goal is to create a hybrid compound with enhanced activity or a better selectivity profile compared to the individual parent molecules. This has been successfully applied in the design of novel anti-inflammatory agents by combining benzofuran, pyrazole, and pyridine (B92270) scaffolds. nih.gov
Another key approach is the use of ligand-based design , such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov By analyzing a set of known active compounds, a pharmacophore model can be generated that defines the essential 3D arrangement of chemical features required for activity. This model then serves as a template to design new molecules that fit the required criteria. This was used to design novel pyrazole-based selective COX-2 inhibitors. nih.gov
Furthermore, scaffold hopping combined with computational methods represents a highly efficient strategy. In one notable example, starting from a natural product inhibitor of DPP-4, researchers used 3D molecular similarity and electrostatic complementary methods to rationally design novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs. nih.gov This ingenious design strategy resulted in an approximately 7400-fold increase in potency, demonstrating the power of rational, computer-aided drug design in lead optimization. nih.gov
Advanced Applications in Materials Science and Coordination Chemistry
Coordination Chemistry of 2-phenyl-2H-pyrazole-3,4-diamine as a Ligand
The presence of multiple nitrogen donor atoms—two on the pyrazole (B372694) ring and two in the diamine substituents—makes this compound an excellent candidate for a versatile ligand in coordination chemistry. Pyrazole-based ligands are known to form stable complexes with a wide variety of metal ions, leading to diverse structural topologies and applications. nih.govuninsubria.it
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazole-type ligands is typically straightforward. The general procedure involves reacting a metal salt, such as a halide or acetate, with the ligand in a suitable solvent like ethanol (B145695) or methanol. nih.govnih.gov The reaction mixture is often heated under reflux to facilitate complex formation, resulting in the precipitation of the metal complex. nih.gov For this compound, it is expected to react with various transition metal salts (e.g., Cu(II), Ni(II), Co(II), Pd(II)) to form stable complexes. nih.govresearchgate.net
Characterization of these complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and composition.
Table 1: Expected Characterization Data for Metal Complexes of this compound
| Technique | Expected Observations and Inferences |
|---|---|
| Infrared (IR) Spectroscopy | Shifts in the ν(N-H) and δ(N-H) bands of the amine groups and changes in the pyrazole ring vibrations upon coordination to the metal center. nih.gov |
| ¹H and ¹³C NMR Spectroscopy | Chemical shift changes in the protons and carbons of the phenyl and pyrazole rings upon complexation, providing evidence of metal-ligand interaction. researchgate.net |
| Mass Spectrometry | Determination of the molecular weight of the complex, confirming its stoichiometry (e.g., 1:1 or 1:2 metal-to-ligand ratio). nih.gov |
| UV-Vis Spectroscopy | Observation of d-d transitions for transition metal complexes, which helps in determining the coordination geometry around the metal ion. researchgate.net |
| Elemental Analysis | Confirms the empirical formula and purity of the synthesized complex. researchgate.net |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and crystal packing. nih.gov |
Metal-Ligand Binding Modes, Coordination Geometries, and Stability Constants
The pyrazolate anion is known to exhibit multiple coordination modes, including monodentate and exo-bidentate bridging. uninsubria.it Given the structure of this compound, it would most likely act as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atoms of the two adjacent amine groups at the 3 and 4 positions. This would form a stable five-membered chelate ring, a common feature in coordination chemistry that enhances complex stability.
Depending on the metal ion, its oxidation state, and the other coordinating species, various coordination geometries are possible. For instance, with Cu(II), both square planar and octahedral geometries are commonly observed in complexes with pyrazole ligands. nih.gov Palladium(II) complexes with pyrazole ligands typically adopt a square planar geometry. researchgate.net The steric bulk of the phenyl group and the specific reaction conditions would also influence the final geometry of the complex.
While stability constants for this specific ligand are not documented, the chelate effect arising from its bidentate nature would predict the formation of thermodynamically stable metal complexes.
Catalytic Applications of Metal-Pyrazole Diamine Complexes
Metal complexes derived from pyrazole-based ligands have shown significant promise in homogeneous catalysis. nih.gov A notable application is in oxidation reactions. For example, copper-pyrazole complexes have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. bohrium.com The catalytic efficiency in such systems is influenced by several factors, including the nature of the metal ion, the solvent, and the ligand-to-metal ratio. bohrium.com
Given these precedents, metal complexes of this compound are hypothesized to be effective catalysts for various organic transformations, including oxidation and C-C coupling reactions. The diamine functionality could play a crucial role in stabilizing the catalytically active metal center.
Photophysical Properties and Applications in Optoelectronic Materials
Pyrazole derivatives are not only important in coordination chemistry but also as core structures for fluorescent dyes and optoelectronic materials. globalresearchonline.net Their high synthetic versatility allows for the fine-tuning of their photophysical properties. nih.gov
Luminescent and Fluorescent Agent Development
The introduction of aromatic substituents, like the phenyl group in this compound, and the formation of metal complexes can significantly influence the luminescent properties of pyrazole-based molecules. nih.govsoton.ac.uk The fusion of pyrazole with other heterocyclic systems, such as coumarin, has led to the development of highly fluorescent chromophores with strong intramolecular charge transfer (ICT) character, high quantum yields, and excellent stability. researchgate.net
Complexes of Cu(I) with phenyl and carboranyl pyrazoles have been shown to exhibit tunable solid-state luminescence, with emissions ranging from blue to orange. soton.ac.uk The emission properties are highly dependent on the molecular structure and the resulting coordination polymer architecture. soton.ac.uk It is therefore plausible that derivatives of this compound could be developed into novel fluorescent probes or emitters for applications in organic light-emitting diodes (OLEDs) and bioimaging. researchgate.net
Table 2: Representative Photophysical Properties of Related Pyrazole Derivatives
| Compound Type | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Reference |
|---|---|---|---|---|
| Pyrazoline-BODIPY Hybrid | 499 nm | 511 nm | 30% | nih.gov |
| Pyrazolo[3,4-b]pyridine-Coumarin | ~450-480 nm | ~500-550 nm | High | researchgate.net |
| 5-(1-Pyrenyl)isoxazole | ~345 nm | ~380-400 nm | ≥ 74% | mdpi.com |
Aggregation-Induced Emission (AIE) Phenomena Studies
A significant challenge in the development of luminescent materials is the phenomenon of aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the aggregated or solid state. The discovery of aggregation-induced emission (AIE) has provided a powerful solution to this problem. rsc.org In AIE-active molecules, light emission is suppressed in solution but enhanced upon aggregation. rsc.orgacs.org
The primary mechanism for AIE is the restriction of intramolecular rotation (RIR). rsc.org Molecules containing rotatable units, such as phenyl rings, can dissipate exciton (B1674681) energy through non-radiative rotational motions when dissolved. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative decay pathway and activates the radiative emission channel. acs.org
The structure of this compound, featuring a rotatable phenyl group and flexible amine substituents, makes it an intriguing candidate for the design of AIE-active materials (AIEgens). By incorporating this pyrazole diamine into larger molecular architectures, it may be possible to create novel sensors and imaging agents that "light up" in specific environments where aggregation occurs. acs.orgnih.gov For example, pyrazole-containing polymers have been successfully employed as highly sensitive fluorescent sensors for explosives based on their AIE properties. acs.org
While the chemical compound this compound remains largely unexplored, a review of analogous structures strongly suggests its significant potential in advanced materials science. Its inherent structural features—a multi-nitrogen heterocyclic core, a rotatable phenyl group, and chelating diamine functionality—make it a highly promising ligand for creating stable metal complexes with potential catalytic activity. Furthermore, these same features provide a robust platform for developing novel photophysically active materials, including fluorescent agents and systems exhibiting aggregation-induced emission. Future research dedicated to the synthesis and characterization of this compound and its derivatives is warranted to unlock its full potential for applications in optoelectronics, sensing, and catalysis.
Intramolecular Proton Transfer in Excited State (ESIPT) Dynamics
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. This phenomenon leads to the formation of a transient tautomer with different electronic and emissive properties from the ground state. The result is often a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra, making ESIPT compounds valuable for various applications, including fluorescent probes and white-light OLEDs. nih.gov
While direct research on the ESIPT dynamics of this compound is not extensively documented in publicly available literature, the principles can be understood by examining related heterocyclic compounds. For an ESIPT process to occur, a molecule typically possesses both a proton-donating group (like a hydroxyl or amino group) and a proton-accepting group (like a nitrogen atom) in close proximity, forming an intramolecular hydrogen bond.
In a theoretical study on 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol (BTAP), a molecule with intramolecular hydrogen bonds, density functional theory (DFT) and time-dependent DFT (TDDFT) calculations showed that upon photoexcitation, the hydrogen bonds are strengthened, facilitating the proton transfer process in the excited state. nih.govrsc.org The potential energy surface calculations for BTAP suggested a stepwise ESIPT mechanism. nih.gov This process involves the molecule transitioning to an excited state, followed by proton transfer to form a phototautomer, which then radiatively relaxes, producing a large Stokes-shifted fluorescence before returning to the ground state via reverse proton transfer. nih.gov
The presence of amino groups at the 3 and 4 positions and the pyrazole nitrogen atoms in this compound suggests the potential for intramolecular hydrogen bonding, a key prerequisite for ESIPT. However, without specific experimental or theoretical studies on this compound, its ESIPT dynamics remain a subject for future investigation.
Applications in Organic Light-Emitting Diodes (OLEDs) and Chemical Sensors
The versatile electronic properties of pyrazole derivatives make them promising candidates for applications in optoelectronic devices and chemical sensing.
Organic Light-Emitting Diodes (OLEDs):
Pyrazoline-based materials, which are structurally related to pyrazole derivatives, have garnered significant attention for their use in OLEDs. researchgate.net These materials often exhibit excellent luminescent properties and can function as both hole-transporting and emissive layers. The nitrogen atoms within the pyrazoline ring facilitate electron transfer, while the extended conjugation in the molecule leads to bright luminescence. researchgate.net
For instance, an experimental OLED device using 2,6-di-tert.-butyl-4-(2,5-diphenyl-3,4-dihydro-2H-pyrazol-3-yl)-phenol (HPhP) as the emissive material produced a blue emission with a peak wavelength at 445 nm and demonstrated an efficacy of up to 10.63 cd/A. researchgate.net The strong fluorescence properties of such compounds are attributed to the conjugation between the pyrazoline and phenyl rings. researchgate.net
Chemical Sensors:
The ability of pyrazole derivatives to act as ligands and their responsive fluorescence properties make them suitable for the development of chemical sensors. Researchers have designed and synthesized fluorescent anion receptors based on pyrazole derivatives. nih.gov For example, two sensors, 1-phenyl-3-methylpyrozole-5-one-4-one phenylhydrazone (L1) and 1-phenyl-3-methylpyrozole-5-one-4-one p-nitrophenylhydrazone (L2), demonstrated different anion binding behaviors in DMSO solution. L1 was found to form a 2:1 host-guest complex with anions like F⁻, AcO⁻, and H₂PO₄⁻, while L2 formed a 1:1 complex. nih.gov This differential binding highlights the tunability of pyrazole-based sensors.
Electronic and Optical Properties for Advanced Material Development (e.g., Semiconductors, Liquid Crystals)
The development of advanced materials such as semiconductors and liquid crystals often relies on molecules with specific electronic and structural properties. Pyrazole derivatives offer a versatile platform for designing such materials.
Semiconductors:
The electronic properties of pyrazole derivatives, including their HOMO-LUMO energy levels, can be tuned through chemical modification, making them potential candidates for organic semiconductors. A study on a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole derivative (CHP) involved the determination of its ground state optimization and HOMO-LUMO energy levels using DFT calculations. The results provided insights into the global chemical reactivity descriptors, indicating that the synthesized molecule has a highly electronegative and electrophilic index, which are important parameters for semiconductor applications. researchgate.net
Liquid Crystals:
The rigid core structure of the pyrazole ring, combined with the potential for introducing flexible side chains, makes pyrazole derivatives interesting candidates for liquid crystalline materials. Research on new compounds containing 5-methyl-2,4-dihydro-3H-pyrazol-3-one has shown that some derivatives exhibit liquid crystalline behavior. For example, one synthesized Schiff base derivative exhibited an enantiotropic liquid crystal phase, showing a Smectic A phase on heating and a Nematic phase on cooling. researchgate.netsemanticscholar.orgdocumentsdelivered.com Another compound showed monotropic liquid crystal behavior, with Smectic A and nematic phases appearing only upon cooling. researchgate.netsemanticscholar.orgdocumentsdelivered.com The mesomorphic behavior is highly dependent on the molecular structure, with some derivatives not showing any liquid crystalline properties at all. researchgate.netsemanticscholar.orgdocumentsdelivered.com
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Methodologies and Green Chemistry Principles
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that can be harsh and environmentally taxing. mdpi.com Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 2-phenyl-2H-pyrazole-3,4-diamine and its analogs. Key areas of exploration will include:
Multicomponent Reactions (MCRs): These reactions, which combine three or more starting materials in a single step, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. nih.govlongdom.org Devising novel MCRs for the one-pot synthesis of functionalized this compound derivatives will be a major area of focus.
Green Solvents and Catalysts: The use of environmentally benign solvents like water or bio-based solvents, along with recyclable and non-toxic catalysts, is a core principle of green chemistry. jetir.orgnih.govrsc.org Research into catalytic systems, potentially using earth-abundant metals or even metal-free catalysts, will be crucial for the sustainable production of this pyrazole derivative. tandfonline.com
Energy-Efficient Synthesis: Techniques such as microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Applying these energy-efficient methods to the synthesis of this compound could lead to more economical and environmentally friendly production processes.
| Green Chemistry Approach | Potential Advantage for Synthesizing this compound |
| Multicomponent Reactions | Increased efficiency, reduced waste, and simplified purification. nih.govlongdom.org |
| Water as a Solvent | Environmentally friendly, low cost, and enhanced reactivity in some cases. rsc.org |
| Microwave/Ultrasound | Reduced reaction times and lower energy consumption. nih.gov |
| Recyclable Catalysts | Decreased catalyst waste and lower overall process cost. nih.gov |
Advanced Computational Design and Virtual Screening of this compound Derivatives
Computational tools are becoming indispensable in modern drug discovery and materials science. For this compound, these methods can accelerate the identification of new derivatives with enhanced properties.
Molecular Docking and Dynamics: These techniques can be used to predict the binding affinity and interaction patterns of this compound derivatives with various biological targets. nih.gov This allows for the rational design of molecules with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of the pyrazole derivatives and their biological activity or physical properties. researchgate.net This information can then be used to predict the properties of novel, unsynthesized compounds.
Virtual Screening of Chemical Libraries: Large virtual libraries of this compound derivatives can be screened against various targets to identify promising lead compounds for further experimental investigation. mdpi.com
Investigation of Undiscovered Biological Pathways and Therapeutic Targets
While pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the full therapeutic potential of this compound remains largely unexplored. researchgate.netglobalresearchonline.net Future research should aim to:
Identify Novel Protein Targets: High-throughput screening and chemoproteomics approaches can be employed to identify previously unknown protein binding partners for this compound and its derivatives. This could unveil novel mechanisms of action and therapeutic applications.
Explore New Therapeutic Areas: The unique chemical structure of this diamine suggests potential for interaction with a variety of biological systems. Investigations into its efficacy in areas such as neurodegenerative diseases, metabolic disorders, and viral infections could yield significant breakthroughs. For instance, some pyrazole derivatives have shown activity as inhibitors of Janus kinases (JAKs) and Aurora kinases, which are implicated in cancer and inflammatory diseases. nih.gov Others have been investigated as potential inhibitors of human coronavirus. mdpi.com
Elucidate Mechanisms of Action: Once a biological activity is identified, detailed mechanistic studies will be crucial to understand how these compounds exert their effects at the molecular and cellular levels. This knowledge is essential for optimizing their therapeutic potential and minimizing off-target effects.
| Potential Therapeutic Target Class | Rationale for Investigating this compound Derivatives |
| Kinases | Pyrazole scaffolds are present in several approved kinase inhibitor drugs. nih.gov |
| Proteases | The amino groups could interact with active site residues of proteases. |
| G-protein coupled receptors (GPCRs) | The aromatic and heterocyclic nature of the molecule could favor binding to GPCRs. |
| Ion Channels | The diamine functionality might interact with charged residues in ion channel pores. |
Development of Innovative Applications in Catalysis and Materials Engineering
Beyond its potential in medicine, the chemical structure of this compound makes it an attractive candidate for applications in catalysis and materials science.
Ligand Design for Homogeneous Catalysis: The two adjacent amino groups and the pyrazole nitrogen atoms can act as coordination sites for metal ions. This makes this compound a promising scaffold for the design of novel ligands for various catalytic transformations, such as oxidation reactions. bohrium.comnih.gov
Building Block for Functional Polymers: The diamine functionality allows for the incorporation of this pyrazole derivative into polymer chains through polycondensation or other polymerization techniques. The resulting polymers could possess unique thermal, optical, or electronic properties.
Development of Organic Materials: The conjugated system of the phenyl and pyrazole rings suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amino groups can be further functionalized to tune the electronic properties of the material. Pyrazole-containing compounds have been investigated for their photophysical properties. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-phenyl-2H-pyrazole-3,4-diamine, and how can yield optimization be systematically approached?
- Methodology : Begin with condensation reactions between phenylhydrazine and α,β-diketones, followed by nitration and reduction steps to introduce amine groups. Key variables include temperature control (70–90°C for cyclization) and catalysts like palladium on carbon for selective hydrogenation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity products. Monitor intermediates using TLC and characterize final products via H/C NMR and FTIR to confirm functional groups .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology : Employ a multi-technique approach:
- NMR : Analyze H NMR for aromatic proton splitting patterns (δ 7.2–7.8 ppm) and amine protons (δ 4.5–5.5 ppm). Use C NMR to confirm the pyrazole ring carbons (δ 140–160 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: 189.12).
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethanol/water mix) and refine structures using SHELX (e.g., SHELXL-2018 for least-squares refinement) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond length variations) for this compound be resolved?
- Methodology : Cross-validate data using multiple software tools:
- Refine datasets in SHELX and compare results with Olex2 or Phenix.
- Use ORTEP-III (via GUI) to visualize thermal ellipsoids and assess positional errors.
- Apply Hirshfeld surface analysis to identify intermolecular interactions affecting bond metrics. Document systematic errors (e.g., absorption corrections) and report ADPs (anisotropic displacement parameters) for critical atoms .
Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distributions, focusing on the pyrazole ring’s N–H and C–N sites. Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., proteases or kinases). Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of ligand-protein binding) .
Q. How can researchers address contradictory bioactivity results (e.g., inconsistent IC values) in enzyme inhibition assays involving this compound?
- Methodology : Standardize assay conditions:
- Control pH (7.4 for physiological mimicry) and temperature (37°C).
- Use triplicate runs with internal controls (e.g., DBeQ as a reference inhibitor).
- Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. If contradictions persist, re-evaluate enzyme purity (SDS-PAGE) or compound stability (HPLC post-assay) .
Data Analysis & Interpretation
Q. What strategies are recommended for identifying and quantifying synthetic byproducts during large-scale synthesis?
- Methodology : Use LC-MS (C18 column, gradient elution with acetonitrile/0.1% formic acid) to detect byproducts like mono-aminated intermediates or oxidation derivatives. Quantify impurities via external calibration curves. For structural elucidation, isolate fractions via preparative HPLC and analyze with H NMR .
Q. How can researchers leverage high-throughput crystallography pipelines to accelerate polymorph screening of this compound?
- Methodology : Utilize robotic crystallization platforms (e.g., Gryphon LCP) with 96-well plates. Screen solvents (e.g., DMSO, THF) and additives (e.g., polymers). Analyze diffraction data using automated pipelines (e.g., autoPROC with SHELXC/D/E integration) to identify polymorphs. Prioritize forms with <5% R-factor deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
